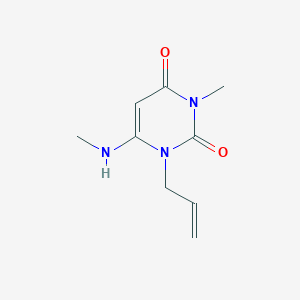
1H-Pyrimidine-2,4-dione, 1-allyl-3-methyl-6-methylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a methylamino group attached to a pyrimidinedione core
Preparation Methods
The synthesis of 1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinedione ring.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Amination: The methylamino group is introduced via an amination reaction using methylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Addition: Addition reactions can occur at the double bonds present in the allyl group, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:
1-ALLYL-3-METHYL-6-(AMINO)-2,4(1H,3H)-PYRIMIDINEDIONE: This compound lacks the methyl group on the amino group, which may result in different chemical and biological properties.
1-ALLYL-3-METHYL-6-(DIMETHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE: This compound has an additional methyl group on the amino group, potentially altering its reactivity and interactions.
1-ALLYL-3-METHYL-6-(HYDROXYAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE: The presence of a hydroxy group instead of a methylamino group can significantly impact the compound’s properties and applications.
The uniqueness of 1-ALLYL-3-METHYL-6-(METHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-methyl-6-(methylamino)-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-4-5-12-7(10-2)6-8(13)11(3)9(12)14/h4,6,10H,1,5H2,2-3H3 |
InChI Key |
QPVLGHKPCXACPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















